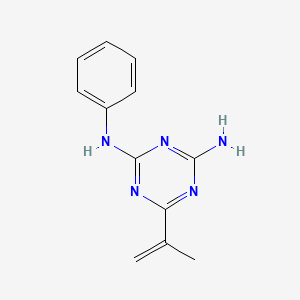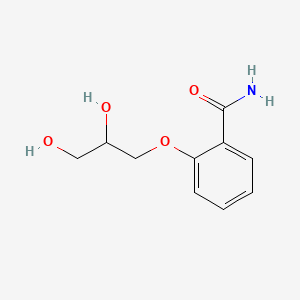
2-(2,3-Dihydroxypropoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroxypropoxy)benzamide is an organic compound with the molecular formula C10H13NO4. It is a benzamide derivative characterized by the presence of a 2,3-dihydroxypropoxy group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-(2,3-dihydroxypropoxy)benzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using TEA as a base and THF as a solvent .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carbonyl compounds, while reduction of the amide group can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxypropoxy)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(2,3-Dihydroxypropoxy)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Mirdametinib (PD-0325901)
These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Mirdametinib is a potent MEK inhibitor used in cancer research .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
25238-94-2 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropoxy)benzamide |
InChI |
InChI=1S/C10H13NO4/c11-10(14)8-3-1-2-4-9(8)15-6-7(13)5-12/h1-4,7,12-13H,5-6H2,(H2,11,14) |
InChI-Schlüssel |
FSGOAEWOBMTEJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


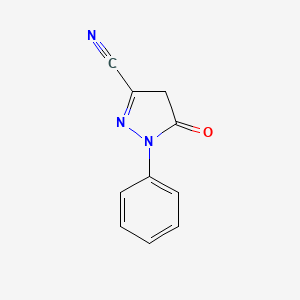
![2-Amino-N-[2-(dimethylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B14005551.png)


![1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol](/img/structure/B14005570.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-[1,1,1,3,3,3-hexafluoro-2-(oxiran-2-ylmethoxy)propan-2-yl]phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B14005583.png)
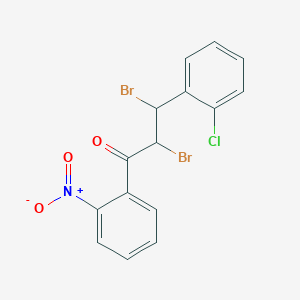
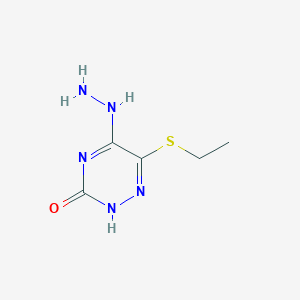
![N-[(2-Methoxynaphthalen-1-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14005593.png)
![Ethyl 4-{4-[(1e)-3-butyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14005597.png)
![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)
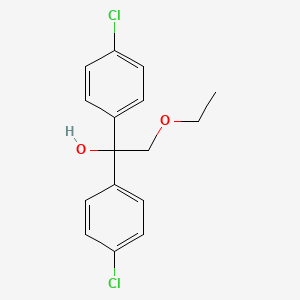
![N,N-dimethyl-4-[[6-(3-pyridinyl)-3,4-dihydro-2H-pyridin-5-ylidene]methyl]aniline](/img/structure/B14005618.png)
